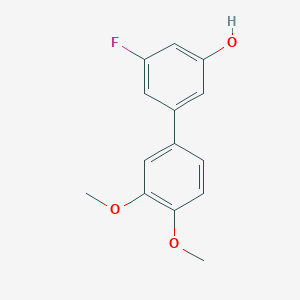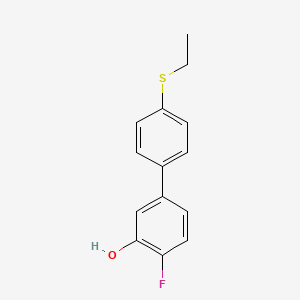
5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% (5-FC2F-OH) is an organic compound belonging to the family of phenols, a class of aromatic compounds characterized by their hydroxyl group. It is a colorless solid that is soluble in water and organic solvents. 5-FC2F-OH has been studied for its potential applications in various fields, including synthesis, scientific research and drug development.
Mécanisme D'action
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% is not yet fully understood. It is believed to act as an electrophile, reacting with nucleophiles such as amines and thiols to form covalent bonds. Additionally, it is thought to form hydrogen bonds with amino acids and other molecules, which may help to regulate its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, and to reduce the activity of certain enzymes. Additionally, it has been shown to inhibit the activity of certain proteins, including those involved in the formation of biofilms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% is its low cost and availability. Additionally, it is relatively safe to handle and can be stored at room temperature. However, it is not very stable in the presence of light and air and should be stored in a dark, airtight container. Additionally, it is not very soluble in water, so it is not suitable for use in aqueous solutions.
Orientations Futures
The future directions for 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used as a fluorescent probe for the detection of proteins and other biomolecules, and as a reagent in organic synthesis. Furthermore, it could be used in the development of new drugs, as a photochemical reagent, and as a catalyst for the synthesis of organic compounds. Finally, it could be used as an antimicrobial agent for the treatment of bacterial and fungal infections.
Méthodes De Synthèse
5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% can be synthesized from the reaction of 5-fluoro-2-chlorophenol and sodium bicarbonate in the presence of an alkaline catalyst. The reaction involves the formation of a phenolate anion, which then reacts with the sodium bicarbonate, resulting in the formation of 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95%. The reaction is typically carried out at room temperature and takes approximately 2 hours to complete.
Applications De Recherche Scientifique
5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for the detection of biomolecules. Additionally, it has been used in the development of new drugs, as a photochemical reagent, and as a fluorescent probe for the detection of proteins.
Propriétés
IUPAC Name |
4-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-3-2-8(13(17)18)5-9(10)7-1-4-11(15)12(16)6-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDMOEFMNWPUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684402 |
Source


|
| Record name | 4',6-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-82-5 |
Source


|
| Record name | 4',6-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














